Vitamin D3 β-D-Glucuronide-d7
Description
Overview of Vitamin D3 Metabolic Pathways and Conjugation Reactions
Vitamin D3, or cholecalciferol, is primarily synthesized in the skin through exposure to ultraviolet B (UVB) radiation or obtained from dietary sources. ontosight.aikarger.com To become biologically active, it undergoes two main hydroxylation steps. ontosight.aisymeres.com The first occurs in the liver, where enzymes like CYP2R1 and CYP27A1 convert vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form and a key indicator of vitamin D status. ontosight.ainih.gov This form is then transported to the kidneys and other tissues, where it is hydroxylated by 1-alpha-hydroxylase (CYP27B1) to produce the hormonally active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol). ontosight.aisymeres.com
Inactivation and clearance of vitamin D metabolites involve further hydroxylations, such as by the enzyme 24-hydroxylase (CYP24A1), and phase II metabolism, which includes conjugation reactions. nih.govoup.com These reactions, primarily sulfation and glucuronidation, attach a polar molecule (like a sulfate (B86663) or glucuronic acid) to the vitamin D metabolite. oup.comendocrine-abstracts.org This process increases the water solubility of the metabolites, which facilitates their excretion from the body, mainly through bile and urine. karger.comoup.com While sulfated conjugates of vitamin D metabolites are found in higher proportions in circulation, glucuronide conjugates also represent a significant fraction. oup.comnih.gov
Significance of Glucuronidation in Steroid and Vitamin D Metabolite Disposition
Glucuronidation is a major phase II biotransformation pathway for a wide range of substances, including steroids, bile acids, and fat-soluble vitamins like vitamin D. nih.gov This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the liver. oup.comnih.gov UGTs transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. uniprot.org
For vitamin D metabolites, glucuronidation serves as a critical detoxification and elimination mechanism. nih.gov For example, 25-hydroxyvitamin D3 can be conjugated to form 25-hydroxyvitamin D3-3β-glucuronic acid (25OHD-Gluc). nih.gov This glucuronidated form is then excreted into the bile. nih.govjci.org Interestingly, research suggests that this is not just a simple excretion pathway. Within the intestinal lumen, bacterial enzymes called β-glucuronidases can cleave the glucuronic acid from 25OHD-Gluc, releasing the free 25(OH)D3. nih.gov This process may allow for local activity of vitamin D metabolites within the colon, highlighting a more complex role for glucuronidation than mere disposal. nih.gov Several UGT enzymes have been identified as being involved in vitamin D metabolism, with UGT1A4 and UGT1A3 playing significant roles. nih.govuniprot.org
Role of Stable Isotope Labeling in Advanced Metabolic Research and Quantification
The accurate measurement of vitamin D metabolites in biological samples is challenging due to their low concentrations and the presence of numerous structurally similar compounds. Stable isotope labeling has become a cornerstone of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for overcoming these challenges. nih.govacs.org
Stable isotope-labeled compounds, such as Vitamin D3 β-D-Glucuronide-d7, are synthetic versions of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope. medchemexpress.com In the case of this compound, seven hydrogen atoms have been replaced with deuterium (B1214612) (d7). medchemexpress.com This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to its natural counterpart.
When used as an internal standard in LC-MS/MS analysis, the deuterated compound is added to a biological sample at a known concentration before processing. Because the labeled and unlabeled compounds behave almost identically during extraction, purification, and ionization, any sample loss or variation in instrument response affects both equally. The mass spectrometer can distinguish between the two based on their mass difference, allowing for highly accurate and precise quantification of the endogenous (unlabeled) metabolite. acs.org This technique is considered the gold standard for quantifying vitamin metabolites in complex biological matrices and is essential for detailed pharmacokinetic and metabolic studies. The use of deuterium-labeled standards has significantly advanced research into the mechanisms of vitamin D action and metabolism. nih.govnih.gov
Properties
Molecular Formula |
C₃₃H₄₅D₇O₇ |
|---|---|
Molecular Weight |
567.8 |
Synonyms |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-yl-d7 β-D-Glucopyranosiduronic Acid; Cholecalciferol-d7 Glucuronide; |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Vitamin D3 β D Glucuronide D7
Chemical Synthesis Approaches for Glucuronide Conjugates of Vitamin D3 Analogues
The conjugation of a glucuronic acid moiety to Vitamin D3 analogues is a key step in mimicking the metabolic pathway that occurs in the body. Several chemical synthesis approaches can be employed for the preparation of glucuronide conjugates of Vitamin D3.
One of the most established methods for the formation of a glycosidic bond is the Koenigs-Knorr reaction . researchgate.netwikipedia.org This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate. wikipedia.org For the synthesis of Vitamin D3 β-D-glucuronide, this would involve the reaction of a protected Vitamin D3 analogue with a protected glucuronyl halide. The stereochemical outcome of the reaction, yielding the desired β-anomer, is often influenced by the participation of a neighboring group at the C2 position of the glucuronic acid donor. wikipedia.org For instance, an acetyl protecting group at C2 can promote the formation of the 1,2-trans-glycoside, which corresponds to the β-glucuronide. The synthesis of 25-hydroxyvitamin D3-3-glucuronide has been achieved using the Koenigs-Knorr reaction. nih.gov
Another approach is the use of glycosyl trichloroacetimidates as glycosyl donors. This method, often activated by a Lewis acid such as boron trifluoride etherate, can provide high yields and stereoselectivity.
Enzymatic synthesis represents an alternative to chemical methods. hyphadiscovery.com UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for glucuronidation in vivo. nih.gov Recombinant UGT enzymes can be used in vitro to catalyze the conjugation of glucuronic acid from the activated sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to the Vitamin D3 aglycone. nih.gov Human UGT1A4 and UGT1A3 have been identified as the principal enzymes involved in the glucuronidation of 25-hydroxyvitamin D3. nih.gov
The choice of synthetic approach depends on factors such as the desired scale of synthesis, the availability of starting materials, and the required stereochemical purity of the final product.
Deuteration Strategies for Site-Specific Isotopic Enrichment
The introduction of deuterium (B1214612) atoms into the Vitamin D3 β-D-glucuronide structure is essential for its function as an internal standard. Site-specific deuteration is highly desirable to ensure the stability of the label during metabolic processes and to avoid isotopic effects during chromatographic separation and mass spectrometric analysis.
A common strategy for the synthesis of deuterated Vitamin D3 analogues is the use of deuterated starting materials . endotherm-lsm.com For instance, the synthesis of 25OHVitD3-d6 has been reported starting from a diol that is then reacted with a deuterated Grignard reagent to introduce the isotopic labels into the side chain. endotherm-lsm.com
Another approach involves the de novo synthesis of a deuterated A-ring or CD-ring synthon . endotherm-lsm.com This allows for the introduction of deuterium at specific positions within the core ring structure of the Vitamin D3 molecule. For example, deuterium-labeled A-ring synthons have been utilized for the convergent synthesis of various deuterated Vitamin D3 derivatives. nih.govnih.gov
Hydrogen-isotope exchange (HIE) reactions can also be employed for site-specific deuteration. These reactions involve the exchange of hydrogen atoms for deuterium atoms at specific positions in the molecule, often catalyzed by a metal. Remote site-selective radical C(sp3)−H monodeuteration of amides using D2O as the deuterium source has been demonstrated, offering a potential route for the specific labeling of complex molecules. nih.gov
The following table summarizes some reported deuteration strategies for Vitamin D metabolites:
| Deuterated Compound | Method of Deuteration | Reference |
| 25OHVitD3-d6 | Use of deuterated Grignard reagent in side-chain synthesis. | endotherm-lsm.com |
| Vitamin D3(6,19,19-d3) | Specific deuteration of the A-ring. | sigmaaldrich.com |
| 25(OH)D3-d3 | Use of a deuterated internal standard. | nih.gov |
| d6–25OHD3 | Deuterium atoms at C-26 and C-27. | nih.gov |
Purification Methodologies for Deuterated Glucuronides
After the synthesis and deuteration steps, the resulting Vitamin D3 β-D-Glucuronide-d7 must be purified to remove any unreacted starting materials, reagents, and side products. Chromatographic techniques are the most common and effective methods for the purification of such compounds. moravek.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of polar compounds like glucuronides. moravek.comnih.gov Reversed-phase HPLC, using a C18 or similar stationary phase, is often employed. The separation is based on the differential partitioning of the components of the mixture between the nonpolar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation.
Column chromatography is another widely used purification method, particularly for larger scale preparations. moravek.com The choice of stationary phase (e.g., silica gel, alumina) and the mobile phase system is critical for achieving good separation. google.com
Solid-Phase Extraction (SPE) can be used as a preliminary purification step to remove major impurities and to concentrate the sample before further purification by HPLC or column chromatography. researchgate.net
The purification process is often monitored by analytical techniques such as thin-layer chromatography (TLC) or analytical HPLC to track the separation and to identify the fractions containing the pure product.
Assessment of Isotopic Purity and Chemical Identity for Labeled Standards
Once purified, it is crucial to thoroughly characterize the this compound to confirm its chemical identity and to determine its isotopic purity. This ensures its suitability as a reliable internal standard.
Mass Spectrometry (MS) is a primary tool for this purpose. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecule, which provides information about its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the compound and can be used to confirm its structure. The isotopic enrichment, or the percentage of molecules that contain the desired number of deuterium atoms, can be determined by analyzing the isotopic distribution in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The absence of signals at specific positions in the ¹H NMR spectrum, where deuterium has been introduced, confirms the site of deuteration.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and isotopic enrichment meet the stringent requirements for its use as an internal standard in quantitative assays.
The following table outlines the key analytical techniques and their applications in the characterization of labeled standards:
| Analytical Technique | Application |
| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation analysis and determination of isotopic enrichment. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the overall structure and the site of deuteration. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton of the molecule. |
Advanced Analytical Methodologies Utilizing Vitamin D3 β D Glucuronide D7
Development of Quantitative Assays for Vitamin D Metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The development of robust LC-MS/MS assays for vitamin D metabolites requires careful optimization of several parameters to overcome analytical challenges, including low physiological concentrations, the presence of isomeric forms, and complex biological matrices.
Implementation of Deuterated Internal Standards for Enhanced Accuracy and Precision
The use of deuterated internal standards, like Vitamin D3 β-D-Glucuronide-d7, is a cornerstone of accurate and precise quantification of vitamin D metabolites by LC-MS/MS. mdpi.com These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of deuterium (B1214612) atoms. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it experiences the same sample preparation and analysis conditions as the endogenous analyte.
Research has demonstrated the successful application of various deuterated vitamin D metabolites as internal standards. For instance, hexadeuterated 25(OH)D3 has been used to achieve inter-assay precision of 8.8% at 59.7 nmol/l and 9.4% at 32.0 nmol/l for 25(OH)D3. nih.gov The limit of detection for both 25(OH)D3 and 25(OH)D2 was found to be 10 nmol/l using this approach. nih.gov In another study, the use of deuterated analogs in sample workup enabled accurate and precise sensitivity down to 1 ppb (ng/g) in animal feeds. researchgate.net
| Analyte | Concentration (nmol/l) | Inter-assay Precision (%) |
|---|---|---|
| 25(OH)D3 | 32.0 | 9.4 |
| 59.7 | 8.8 | |
| 25(OH)D2 | 23.4 | 8.6 |
| 64.4 | 8.0 |
Strategies for Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS
Biological matrices such as serum, plasma, and urine are complex mixtures containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. longdom.org This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.com Deuterated internal standards like this compound are instrumental in mitigating these effects. nih.gov
Because the deuterated standard co-elutes with the analyte, it is subjected to the same matrix effects. longdom.org By calculating the ratio of the analyte peak area to the internal standard peak area, the impact of ion suppression or enhancement is effectively canceled out, leading to more reliable and accurate results. longdom.org
Several strategies are employed to minimize matrix effects. Efficient sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are crucial for removing interfering substances from the sample before LC-MS/MS analysis. longdom.org Additionally, optimizing chromatographic conditions to separate the analyte from matrix components can significantly reduce ion suppression. longdom.org The use of atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) has also been shown to reduce matrix effects and improve sensitivity for certain vitamin D metabolites. amegroups.org
Chromatographic Separation Optimization for Glucuronide Isomers and Related Metabolites
The analysis of vitamin D metabolites is further complicated by the presence of various isomers, such as epimers and glucuronide positional isomers, which have the same mass-to-charge ratio and can be difficult to distinguish by mass spectrometry alone. nih.govacs.org Therefore, efficient chromatographic separation is essential for the accurate quantification of individual metabolites.
Optimizing the liquid chromatography method involves selecting the appropriate stationary phase, mobile phase composition, and gradient conditions to achieve baseline separation of the isomers of interest. sigmaaldrich.com For example, pentafluorophenyl (F5) stationary phases have demonstrated unique selectivity for resolving critical epimeric pairs of vitamin D metabolites. sigmaaldrich.comsigmaaldrich.com Derivatization with reagents like 4-[4-(1-pipelidinyl)phenyl]-1,2,4-triazoline-3,5-dione (PIPTAD) has been shown to improve the chromatographic separation of vitamin D3 metabolite monoglucuronides in urine, allowing for their satisfactory separation from interfering substances. nih.gov The use of deuterated standards, including this compound, is critical in these optimized methods to ensure accurate identification and quantification of each separated isomer.
Sample Preparation Techniques for Complex Biological Matrices in Metabolic Studies
Effective sample preparation is a critical step in the analysis of vitamin D metabolites from complex biological matrices. The goal is to isolate the analytes of interest from interfering substances, concentrate them, and present them in a solvent that is compatible with the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of vitamin D metabolites from biological samples. researchgate.net It involves passing the sample through a cartridge containing a solid adsorbent that selectively retains the analytes while allowing interfering compounds to pass through. The retained analytes are then eluted with a small volume of a suitable solvent.
Various SPE sorbents, such as C18 and silica, have been successfully employed for the extraction of vitamin D and its metabolites. nih.gov For instance, a method involving reversed-phase SPE with a C18 sorbent has been used for urine samples. nih.gov Supported liquid extraction (SLE), a variation of SPE, has also been shown to provide high analyte recovery and clean extracts for vitamin D metabolites from serum and plasma. biotage.co.jpchromatographyonline.com The inclusion of this compound as an internal standard during SPE protocols is essential to correct for any variability in the extraction and elution steps, ensuring accurate quantification.
| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|
| 25-hydroxyvitamin D2 | > 90 | < 10 |
| 25-hydroxyvitamin D3 | > 90 | < 10 |
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is another common and effective method for the sample preparation of vitamin D metabolites. researchgate.net This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The fat-soluble vitamin D metabolites are preferentially extracted into the organic phase, leaving behind many of the water-soluble interfering compounds.
Various organic solvents, such as hexane, ethyl acetate, and n-heptane, have been utilized in LLE protocols for vitamin D analysis. nih.govdtu.dk A combination of LLE followed by SPE can provide a more thorough cleanup and is often employed for complex matrices. nih.gov As with SPE, the addition of a deuterated internal standard like this compound at the beginning of the LLE procedure is crucial to account for any analyte loss during the extraction process, thereby ensuring the accuracy of the final measurement. nih.gov
Protein Precipitation and Filtration Methods
In the bioanalysis of vitamin D metabolites, sample preparation is a critical step to remove interfering substances, such as proteins, from biological samples like serum or plasma. Protein precipitation is a widely adopted technique due to its simplicity and efficiency in releasing protein-bound vitamin D species. nih.gov This method involves adding an organic solvent, such as methanol (B129727) or acetonitrile, or a salt solution like zinc sulfate (B86663), to the sample. nih.govresearchgate.net The addition of these agents alters the sample's polarity, causing proteins to denature, aggregate, and precipitate out of the solution. researchgate.net
Following precipitation, filtration or centrifugation is employed to separate the solid protein mass from the liquid supernatant containing the analyte of interest. The use of a deuterated internal standard like this compound is integral to this process. The standard is typically added to the sample at the beginning of the preparation workflow. nih.gov This ensures that it undergoes the exact same processing steps as the endogenous analyte, accounting for any potential loss during precipitation, extraction, and filtration.
Studies have shown that for human milk samples, protein precipitation can yield high recovery rates, ranging from 70% to 107% for various vitamin D analytes. nih.gov Another common approach involves a single-step protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov For instance, a protocol for human milk analysis involves ethanolic protein precipitation followed by an LLE with a mixture of n-hexane and ethyl acetate. nih.gov
Method Validation Parameters for Quantitative Bioanalysis
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose, ensuring the reliability of the analytical results. inotiv.com For quantitative methods involving this compound as an internal standard, several key parameters are evaluated according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govymerdigital.com
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. For vitamin D3 analysis using HPLC, linearity is often established over a concentration range of 0.25-1.25 µg/mL or within 80-120% of the test concentration. nih.govymerdigital.com A correlation coefficient (r²) of ≥0.999 is typically considered acceptable, indicating a strong linear relationship. nih.govymerdigital.com
Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govymerdigital.com For HPLC-based methods for vitamin D3, reported LOD and LOQ values can be as low as 0.0539 µg/mL and 0.1633 µg/mL, respectively. nih.gov Another method reported even lower limits of 0.0001 µg/mL (LOD) and 0.0005 µg/mL (LOQ). ymerdigital.com
Recovery: Recovery experiments are performed to determine the efficiency of the extraction process. This is measured by comparing the analytical response of an analyte added to and extracted from the biological matrix against the response of a pure standard solution. For vitamin D metabolites, recovery rates are often aimed to be within 95% to 105%. ymerdigital.com In methods utilizing protein precipitation for breast milk samples, recoveries have been reported to range from 72% to 103%. nih.gov
Stability: Stability evaluations are conducted to ensure that the analyte's concentration does not change during sample collection, storage, and analysis. nih.govsemanticscholar.org This involves exposing the analyte in the biological matrix to various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage) and measuring the concentration against freshly prepared samples. Stability-indicating HPLC methods are developed to separate the active ingredient from its degradation products, ensuring that the quantification is not affected by instability. nih.govsemanticscholar.org
Table 1: Representative Method Validation Parameters for Vitamin D Analysis
| Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | nih.govymerdigital.com |
| Limit of Detection (LOD) | 0.0001 - 0.0539 µg/mL | nih.govymerdigital.com |
| Limit of Quantification (LOQ) | 0.0005 - 0.1633 µg/mL | nih.govymerdigital.com |
| Recovery | 95% - 105% | ymerdigital.com |
| Precision (%RSD) | < 2% | ymerdigital.com |
Application in the Development of Certified Reference Materials and Quality Control Programs
Certified Reference Materials (CRMs) and quality control (QC) programs are paramount for ensuring the accuracy and comparability of measurements across different laboratories and analytical methods. nist.gov Isotopically labeled compounds like this compound play a vital role in the value assignment of these materials.
CRMs are highly characterized materials with certified property values, used to calibrate instruments and validate analytical methods. nist.gov Organizations like the National Institute of Standards and Technology (NIST) develop SRMs® for vitamin D metabolites in human serum. nist.govnist.gov The certified values for these materials are often determined using high-order reference measurement procedures, such as isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), where a labeled internal standard is essential for achieving the highest level of accuracy. nist.gov
Furthermore, this compound can be used as an internal standard in Quality Assurance Programs, such as the Vitamin D Metabolites Quality Assurance Program (VitDQAP) established by NIST and the National Institutes of Health (NIH). nist.gov These programs conduct interlaboratory comparison studies to help participating laboratories maintain and improve the accuracy and reliability of their vitamin D measurements. nist.gov The availability of well-characterized reference materials, including deuterated standards, supports laboratories in delivering dependable results for clinical and research purposes. lgcstandards.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Vitamin D3 |
| Vitamin D2 |
| 25-hydroxyvitamin D2 |
| 25-hydroxyvitamin D3 |
| 3-epi-25-hydroxyvitamin D3 |
| 24R,25-dihydroxyvitamin D3 |
| Acetonitrile |
| Methanol |
| Zinc Sulfate |
| n-hexane |
Metabolic Fate of Vitamin D3: Focus on Vitamin D3 β-D-Glucuronide
The deuterated compound, this compound, serves as a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart in biological matrices through mass spectrometry. The following discussion focuses on the enzymatic and cellular metabolism of the naturally occurring Vitamin D3 glucuronide, primarily formed from its major circulating metabolite, 25-hydroxyvitamin D3 (25OHD3).
Enzymatic and Cellular Metabolism Studies Involving 25 Hydroxyvitamin D3 Glucuronide
Glucuronidation represents a key pathway in the Phase II metabolism of Vitamin D, converting lipophilic metabolites into more water-soluble compounds to facilitate their transport and excretion. This process is catalyzed by the Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes.
The conjugation of 25-hydroxyvitamin D3 (25OHD3) is a highly specific enzymatic process within the human liver. nih.gov Extensive screening of human UGT isoforms has identified UGT1A4 and UGT1A3 as the principal catalysts of 25OHD3 glucuronidation. nih.govnih.govresearchgate.netresearchgate.net Other UGT isozymes tested showed no detectable catalytic activity towards 25OHD3. nih.gov
Studies using recombinant enzymes have demonstrated that UGT1A4 is the predominant catalyst, with a relative activity ratio approximately 2.7 times higher than that of UGT1A3 for this specific reaction. nih.gov These enzymes generate three primary monoglucuronide products: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govresearchgate.net The presence of 25OHD3-3-glucuronide has been confirmed in human plasma and bile, underscoring the physiological relevance of this metabolic pathway. nih.govnih.govresearchgate.net
Genetic variations can influence the rate of this process. The UGT1A4*3 polymorphism, for instance, is associated with altered glucuronidation activity, where individuals homozygous for the variant allele (GG) exhibit significantly higher rates of 25OHD3 glucuronidation compared to those with the wild-type allele (TT). nih.govnih.gov
The formation of 25OHD3 glucuronides follows Michaelis-Menten kinetics in all tested in vitro systems, including recombinant UGT1A4 and UGT1A3 enzymes, pooled human liver microsomes (HLM), and cultured human hepatocytes. nih.govnih.govresearchgate.net Kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), have been determined to characterize the efficiency and capacity of these reactions. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, with a lower Km indicating a higher affinity of the enzyme for the substrate.
Detailed kinetic analyses using recombinant enzymes and HLM have yielded specific values for the formation of the three major 25OHD3 monoglucuronides. nih.gov
| Enzyme System | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| Recombinant UGT1A3 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 |
| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 | |
| t-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 | |
| Recombinant UGT1A4 | 25OHD3-25-glucuronide | 6.39 ± 0.38 | 7.35 ± 0.20 |
| 25OHD3-3-glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 | |
| t-25OHD3-25-glucuronide | 4.19 ± 0.30 | 0.26 ± 0.01 | |
| Human Liver Microsomes (HLM) | 25OHD3-25-glucuronide | 19.1 ± 1.19 | 4.09 ± 0.13 |
| 25OHD3-3-glucuronide | 22.6 ± 3.36 | 1.33 ± 0.19 | |
| t-25OHD3-25-glucuronide | 20.3 ± 3.31 | 0.25 ± 0.03 |
Despite sharing over 93% amino acid sequence identity, UGT1A3 and UGT1A4 exhibit markedly different substrate specificities. researchgate.net UGT1A3 typically glucuronidates planar phenols, whereas UGT1A4 is known to convert tertiary amines into quaternary ammonium (B1175870) glucuronides. researchgate.net The fact that these two specific isoforms are the primary catalysts for the glucuronidation of the bulky sterol 25OHD3 highlights a unique substrate acceptance that is not broadly shared across the UGT superfamily.
The activity of these key enzymes can be modulated by various compounds. Specific inhibitors have been identified for both UGT1A4 and UGT1A3, which is crucial for predicting potential drug-drug interactions.
| Inhibitor | Target Enzyme | Inhibition Profile | Reference |
|---|---|---|---|
| Finasteride | UGT1A4 | Potent, selective, and competitive inhibitor (Ki = 6.03 µM) | nih.gov |
| Hecogenin | UGT1A4 | Well-known selective inhibitor | nih.gov |
| Sulfinpyrazone | UGT1A3 | Known inhibitor, used as a positive control in vitro | nih.gov |
| Deferasirox | UGT1A3 | Known inhibitor | drugbank.com |
| Fenofibrate | UGT1A3 | Known inhibitor | drugbank.com |
The metabolic stability of a compound refers to its susceptibility to metabolism. In the context of 25OHD3-glucuronide, studies have focused primarily on its rate of formation in subcellular fractions (human liver microsomes) and cell culture systems (primary human hepatocytes). nih.govresearchgate.net The consistent production of the glucuronide in these systems demonstrates that the parent compound, 25OHD3, is readily cleared via this metabolic pathway.
The subsequent fate of the 25OHD3-glucuronide conjugate indicates it possesses sufficient stability to be transported and circulated. Its confirmed presence in both blood plasma and bile demonstrates that it is not immediately hydrolyzed or further metabolized after its formation in the liver. nih.govresearchgate.netnih.gov However, the stability of the glucuronide bond is context-dependent. While stable in the liver and circulation, the conjugate is designed to be cleaved in the gut. Bacterial β-glucuronidase enzymes present in the intestinal microbiota can hydrolyze the glucuronide, releasing free 25OHD3 back into the intestinal lumen. This process is a key step in the enterohepatic circulation of vitamin D metabolites, allowing for potential reabsorption and local activity in the colon. nih.gov
The transport of 25OHD3-glucuronide into and out of hepatocytes is a critical, protein-mediated process that governs its distribution and elimination. Specific transporter proteins located on the different membrane domains of the liver cell are responsible for this movement.
Under normal physiological conditions, unconjugated compounds are taken up from the blood into hepatocytes across the sinusoidal membrane. nih.gov After conjugation (e.g., glucuronidation) within the cell, the resulting hydrophilic metabolite is effluxed either into the bile across the canalicular membrane for elimination or back into the blood across the sinusoidal membrane. nih.govresearchgate.net
Studies have identified several key transporters involved in the disposition of 25OHD3-glucuronide:
Organic Anion-Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3, located on the sinusoidal (blood-facing) membrane of hepatocytes, are involved in the uptake of various compounds from the blood into the liver. They may play a role in the hepatic uptake of circulating 25OHD3-glucuronide.
Multidrug Resistance-Associated Proteins (MRPs): MRP2 is an efflux transporter located on the canalicular (bile-facing) membrane, responsible for pumping conjugated metabolites from the hepatocyte into the bile. nih.govresearchgate.net It is a primary route for the biliary elimination of 25OHD3-glucuronide. MRP3 is an efflux transporter located on the sinusoidal (blood-facing) membrane. Its expression is often increased during cholestatic liver injury, where it provides an alternative route for effluxing conjugates back into the bloodstream when biliary excretion via MRP2 is impaired. nih.govresearchgate.net
| Transporter | Membrane Location | Primary Function for 25OHD3-Glucuronide |
|---|---|---|
| OATP1B1 / OATP1B3 | Sinusoidal (Blood-facing) | Uptake from blood into hepatocyte |
| MRP2 (ABCC2) | Canalicular (Bile-facing) | Efflux from hepatocyte into bile |
| MRP3 (ABCC3) | Sinusoidal (Blood-facing) | Efflux from hepatocyte into blood (especially when bile flow is impaired) |
Role in Preclinical Research and Metabolomics Applications
Application in Animal Models for Studying Vitamin D Disposition and Excretion Kinetics
The use of Vitamin D3 β-D-glucuronide-d7 is integral to pharmacokinetic studies in preclinical animal models, which aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of vitamin D. In these studies, an animal model, such as a rat or dog, is administered a dose of a vitamin D compound. To accurately trace the metabolic fate of the parent compound, specifically its conversion to and elimination as a glucuronide conjugate, researchers rely on sensitive analytical techniques.
By adding a known quantity of this compound to biological samples (e.g., plasma, urine, or bile) prior to analysis, it serves as an internal standard for the quantification of the endogenously produced Vitamin D3 β-D-glucuronide. This isotope dilution method corrects for any loss of the analyte during sample preparation and for variations in instrument response, ensuring high accuracy. Studies in animal models have demonstrated that glucuronidated metabolites of vitamin D are significantly excreted in the bile, highlighting this as a key clearance pathway. nih.gov The ability to accurately measure the concentration of these glucuronides over time allows for the determination of crucial pharmacokinetic parameters, such as clearance rates and excretion half-life, providing a comprehensive picture of how the body processes and eliminates vitamin D.
Table 1: Application in Animal Model Research
| Application Area | Animal Model Examples | Key Measurement | Role of this compound |
|---|---|---|---|
| Disposition Kinetics | Rat, Dog | Concentration of vitamin D glucuronides in plasma and tissues over time | Internal standard for accurate quantification to model distribution. |
| Excretion Studies | Rat, Dog | Concentration of vitamin D glucuronides in bile and urine | Internal standard to precisely measure amounts excreted via different routes. nih.gov |
| Pharmacokinetics | General Preclinical | Clearance rate, half-life, volume of distribution | Enables reliable calculation of key pharmacokinetic parameters. |
Contribution to Mechanistic Elucidation of Vitamin D Metabolic Fate and Interconversion Pathways
The metabolism of vitamin D is a complex network of pathways involving multiple enzymatic steps, primarily hydroxylation and subsequent conjugation reactions. nih.govnih.gov Vitamin D3 is first hydroxylated in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form, and then in the kidneys and other tissues to the active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3). gpnotebook.com Both of these metabolites, as well as others, can undergo glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which renders them more water-soluble for excretion. nih.gov
This compound is a crucial tool for dissecting these intricate pathways. In preclinical research, its use as an internal standard allows for the precise quantification of specific glucuronide metabolites formed from various vitamin D precursors. By tracking the levels of these conjugates, researchers can elucidate the kinetics and relative importance of different metabolic routes. For instance, it can help determine which vitamin D metabolites are preferred substrates for UGT enzymes and how factors like genetic polymorphisms or co-administered drugs affect these pathways. nih.gov This detailed mapping of metabolic fate is essential for understanding the complete biological lifecycle of vitamin D and how its homeostasis is maintained.
Integration into Targeted Metabolomics Workflows for Comprehensive Steroid and Vitamin D Metabolite Profiling
Modern endocrine research has moved beyond measuring single biomarkers to profiling a wide array of related molecules simultaneously, a field known as metabolomics. nih.govendocrine-abstracts.org Targeted metabolomics workflows using LC-MS/MS are designed to accurately quantify a predefined set of metabolites, such as the entire vitamin D metabolome, which includes the parent vitamin, hydroxylated intermediates, and their conjugated forms (sulfates and glucuronides). nih.govnih.gov
In these comprehensive profiling methods, a suite of stable isotope-labeled internal standards is required for accurate quantification of each analyte. This compound is an indispensable component of this standard mixture, specifically for the quantification of Vitamin D3 β-D-glucuronide. nih.gov Its inclusion ensures that the measurement of this specific conjugate is reliable and accurate, allowing it to be contextualized within the broader profile of vitamin D and other steroid hormones. This holistic approach provides a much richer dataset, enabling researchers to identify subtle shifts in metabolic pathways that may be associated with physiological states or disease, which would be missed by single-analyte assays. endocrine-abstracts.orgnih.gov
Table 2: Role in Targeted Metabolomics
| Workflow Component | Description | Function of this compound |
|---|---|---|
| Sample Preparation | Extraction of metabolites from biological matrix (e.g., serum, plasma). | Added at the start to account for analyte loss during extraction. |
| LC Separation | Chromatographic separation of multiple metabolites. | Co-elutes with the target analyte (endogenous glucuronide) but is distinguished by mass. |
| MS/MS Detection | Mass spectrometric detection and fragmentation for quantification. | Provides a stable signal against which the analyte's signal is normalized, ensuring accuracy. amegroups.orgmdpi.com |
| Data Analysis | Calculation of absolute concentrations of all targeted metabolites. | Enables the accurate determination of the Vitamin D3 β-D-glucuronide concentration as part of a larger metabolite panel. |
Potential as an Analytical Tool for Investigating Glucuronidation Capacity in Preclinical Models
The capacity of an organism to perform glucuronidation is a critical determinant of the clearance of many drugs and endogenous compounds, including vitamin D metabolites. This enzymatic capacity can vary significantly between species and individuals due to genetic and environmental factors. nih.gov this compound serves as a key analytical tool for assessing this function in preclinical models.
To measure in vivo glucuronidation capacity, a preclinical model can be administered a specific vitamin D metabolite that is a known substrate for UGT enzymes. Blood or urine samples are then collected over time, and the rate of formation of the corresponding glucuronide is measured. The use of this compound as an internal standard in the LC-MS/MS analysis is essential for obtaining the accurate quantitative data needed for these assessments. This approach allows researchers to evaluate how different physiological conditions (e.g., liver disease), genetic backgrounds, or the presence of other drugs might enhance or inhibit the glucuronidation pathway, providing valuable insights into potential drug-herb or drug-drug interactions and species-specific metabolic differences. nih.gov
Future Perspectives and Emerging Research Avenues for Vitamin D3 β D Glucuronide D7 Research
Development of Novel High-Throughput Analytical Approaches for Complex Metabolite Mixtures
The accurate quantification of vitamin D metabolites, including glucuronidated forms, from complex biological matrices presents significant analytical challenges. nih.govnih.gov These challenges include the low physiological concentrations of many metabolites, the presence of structurally similar isomers and epimers, and matrix effects that can interfere with detection. nih.gov The development of high-throughput analytical methods is crucial for processing large sample cohorts in clinical and research settings.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for vitamin D metabolite analysis due to its high sensitivity and specificity. nih.govresearchgate.net Future advancements will likely focus on several key areas:
Enhanced Derivatization Techniques: Pre-column derivatization using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) significantly improves the ionization efficiency and detection sensitivity of vitamin D metabolites. acs.orgresearchgate.net Research is ongoing to develop new, cost-effective, and multiplexed derivatization strategies that allow for the simultaneous analysis of multiple samples, thereby increasing throughput. acs.org
Improved Chromatographic Separation: Achieving baseline separation of critical isomers, such as 3-epi-25-hydroxyvitamin D3, from their more abundant counterparts is essential for accurate quantification. The exploration of novel stationary phases, like pentafluorophenyl (F5) columns, and optimization of mobile phases can lead to faster and more efficient separations with minimal analysis times.
Advanced Sample Preparation: Streamlining sample preparation is key to high-throughput analysis. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are continuously being refined to improve recovery rates and reduce matrix effects. researchgate.netmdpi.com The development of automated and miniaturized sample preparation methods will further enhance efficiency.
The use of deuterated standards like Vitamin D3 β-D-Glucuronide-d7 is integral to these advanced methods, as they compensate for variability during sample preparation and analysis, ensuring the accuracy and reliability of quantification.
| Analytical Technique | Advantage | Key Area for Future Development |
| LC-MS/MS | High sensitivity and specificity for complex mixtures. nih.govresearchgate.net | Integration with automated, high-throughput sample processing. |
| Derivatization | Increases ionization efficiency and detection limits. acs.orgresearchgate.net | Cost-effective, multiplexed reagents for simultaneous analysis. acs.org |
| HPLC | Separation of structurally similar isomers and metabolites. who.int | Novel column chemistries for faster and more efficient separations. |
| Sample Preparation | Reduces matrix interference and improves analyte recovery. mdpi.com | Automation and miniaturization for increased throughput. |
Exploration of Less-Characterized Conjugation Pathways and their Biological Relevance
While the hydroxylation pathways of vitamin D metabolism are well-established, Phase II conjugation reactions, such as glucuronidation and sulfation, are less thoroughly investigated but may be equally important in regulating vitamin D activity and elimination. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, converts vitamin D metabolites into more water-soluble forms, facilitating their excretion in bile and urine. nih.govnih.gov
Future research is needed to explore these less-characterized pathways:
Identifying Specific UGT Isoforms: Several UGT isoforms are involved in xenobiotic and endogenous compound metabolism. nih.gov Studies have identified UGT1A4 as a primary enzyme responsible for glucuronidating active vitamin D metabolites like 1α,25(OH)₂D₃. nih.gov Further research is required to identify all the specific UGTs that act on various vitamin D metabolites and to understand their tissue-specific expression and regulation.
Biological Activity of Conjugates: It is often assumed that glucuronidation is solely an inactivation and elimination pathway. However, there is emerging evidence that glucuronide conjugates delivered to the intestine could be deconjugated by local enzymes, thereby contributing to the regulation of intestinal vitamin D receptor (VDR) target genes. nih.gov The potential biological activities of these conjugated metabolites themselves remain an open and important area of investigation.
Alternative Metabolic Pathways: Beyond the classical pathway, enzymes like CYP11A1 can initiate alternative routes of vitamin D metabolism, producing a variety of hydroxylated derivatives with unique biological activities, such as anti-inflammatory and pro-differentiating effects, often with little to no calcemic activity. uwa.edu.auresearchgate.net Understanding how these alternative pathways intersect with conjugation reactions will provide a more complete picture of vitamin D's metabolic fate and function. For instance, it has been observed that among certain isomers, only one may be glucuronidated by hepatic UGTs, suggesting a high degree of specificity in these pathways. researchgate.net
| Pathway | Key Enzyme(s) | Biological Relevance/Future Research Focus |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs), e.g., UGT1A4. nih.govnih.gov | Identifying all relevant UGT isoforms; determining the potential biological activity of glucuronide conjugates. nih.gov |
| Sulfation | Sulfotransferases (SULTs). nih.gov | Characterizing the role of sulfation in vitamin D metabolite clearance and potential bioactivity. |
| CYP11A1 Pathway | Cytochrome P450 11A1. uwa.edu.auresearchgate.net | Investigating the unique, non-calcemic functions of its metabolites and their subsequent conjugation. uwa.edu.au |
Advanced In Vitro and Ex Vivo Model Systems for Elucidating Metabolic Regulation
To fully understand the complex regulation of vitamin D metabolism, including the formation of glucuronides, researchers are moving beyond traditional cell culture and animal models to more sophisticated systems that better recapitulate human physiology.
Organ-on-a-Chip Technology: This emerging technology uses microfluidic chips to create miniaturized, functional replicas of human organs. youtube.commdpi.com Multi-organ chips can link different organ models, such as liver and kidney, to simulate complex metabolic processes in vitro. scispace.comresearchgate.net For instance, a liver-kidney organ-on-a-chip has been successfully used to model the sequential hydroxylation of vitamin D3 to its active form. scispace.com These systems offer a powerful platform for studying the expression of metabolizing enzymes (like CYPs and UGTs) and the metabolic fate of compounds like Vitamin D3 under controlled, human-relevant conditions. scispace.comnih.gov
3D Cell Culture Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, provide a more physiologically relevant microenvironment compared to traditional 2D monolayer cultures. researchgate.net These models better mimic cell-cell interactions and tissue architecture, making them superior for studying metabolic functions and the regulation of metabolizing enzymes.
Genetically Modified Animal Models: The use of genome editing to create animals, such as rats, with specific genes knocked out (e.g., Cyp24a1-deficient rats) provides invaluable in vivo insight into metabolic pathways. mdpi.comresearchgate.net These models can be used to isolate the roles of specific enzymes and to test the efficacy and metabolic fate of vitamin D derivatives. mdpi.comresearchgate.net
These advanced models will be instrumental in dissecting the regulatory networks that control the expression and activity of UGTs and other enzymes involved in producing and processing metabolites like Vitamin D3 β-D-Glucuronide.
Integration with Multi-Omics Data for Systems Biology Approaches to Vitamin D Metabolism
A systems biology approach, which integrates multiple layers of biological data, is essential for unraveling the complexity of the vitamin D signaling system. nih.govnih.govresearchgate.net This involves combining "omics" data to build predictive models of how vitamin D status and supplementation affect health at a molecular level.
Genomics and Epigenomics: An individual's genetic makeup, including polymorphisms in genes related to vitamin D metabolism, transport (VDBP), and receptor function (VDR), can significantly influence their vitamin D status and response to supplementation. mdpi.com Epigenetic modifications, such as DNA methylation, can also regulate the expression of these genes. mdpi.comnih.gov Integrating genomic and epigenomic data can help explain the significant inter-individual variability observed in response to vitamin D. researchgate.netiiarjournals.org
Transcriptomics: Analyzing the complete set of RNA transcripts (transcriptome) reveals how vitamin D and its metabolites regulate gene expression. The VDR is a ligand-activated transcription factor that modulates hundreds of genes involved in a wide range of biological processes beyond bone health, including immune function and cell differentiation. nih.govmdpi.com
Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites), provides a direct functional readout of the physiological state. nih.gov Profiling the metabolome in response to vitamin D supplementation can identify novel biomarkers of vitamin D status and reveal changes in metabolic pathways, such as lipid metabolism. researchgate.netnih.gov
Multi-Omics Integration: The true power of this approach lies in integrating these different datasets. nih.gov For example, combining genomic and metabolomic data has shown that individuals with a robust genomic response to vitamin D supplementation also exhibit distinct metabolomic profiles. researchgate.netiiarjournals.org Applying these multi-omics strategies will allow researchers to build comprehensive, predictive models of vitamin D metabolism, identifying key regulatory hubs and explaining how factors like genetics, diet, and disease state impact the production and function of all metabolites, including conjugates like Vitamin D3 β-D-Glucuronide. researchgate.net
This integrated, systems-level understanding is the future of vitamin D research, promising to move the field toward more personalized and effective strategies for maintaining optimal vitamin D status.
Q & A
Q. What analytical methods are most effective for quantifying Vitamin D3 β-D-Glucuronide-d7 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization agents like DAPTAD is widely used due to its high sensitivity and specificity for glucuronidated metabolites. This method enables simultaneous quantification of sulfated and glucuronidated vitamin D3 derivatives in serum or plasma, minimizing matrix interference . For urine samples, reversed-phase solid-phase extraction (C-18 SPE) coupled with β-glucuronidase hydrolysis can isolate and hydrolyze conjugates, improving recovery rates .
Q. How is this compound synthesized and validated for use as an internal standard?
The compound is synthesized via enzymatic glucuronidation of Vitamin D3-d7 using UDP-glucuronosyltransferase isoforms. Isotopic purity (≥98% deuterium incorporation) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Stability under storage conditions (e.g., -80°C in amber vials) is confirmed through accelerated degradation studies .
Q. What are the key challenges in distinguishing this compound from endogenous analogs in human samples?
Cross-reactivity with endogenous glucuronidated metabolites (e.g., 25-hydroxyvitamin D3-glucuronide) requires chromatographic separation using C18 columns with gradient elution. Deuterium labeling (d7) aids in differentiating the internal standard from non-labeled analytes during MS detection .
Advanced Research Questions
Q. How do variations in β-glucuronidase activity impact the recovery of this compound during sample preparation?
Enzyme activity is pH- and temperature-dependent; optimal hydrolysis occurs at pH 6.8 and 37°C. Over-incubation (>2 hours) may degrade free Vitamin D3-d7, necessitating kinetic studies to standardize hydrolysis duration. Post-reaction protein precipitation (e.g., using acetonitrile) reduces residual enzyme interference in LC-MS/MS workflows .
Q. What methodological considerations are critical for isotope dilution mass spectrometry (IDMS) of this compound?
Key factors include:
- Matching ionization efficiency between the deuterated internal standard and the analyte using electrospray ionization (ESI) in negative mode.
- Correcting for isotopic impurities via matrix-matched calibration curves.
- Validating linearity (R² >0.99) across physiological concentration ranges (0.1–50 ng/mL) .
Q. How do inter-laboratory discrepancies arise in quantifying this compound, and how can they be resolved?
Discrepancies often stem from differences in SPE protocols, derivatization efficiency, or MS instrument calibration. Harmonization can be achieved using certified reference materials (CRMs) and participation in proficiency testing programs. Multi-laboratory validation studies are recommended to establish standardized protocols .
Q. What role does this compound play in studying enterohepatic recirculation of vitamin D metabolites?
The deuterated tracer enables precise tracking of glucuronide conjugation and deconjugation kinetics in enterocyte and hepatocyte models. Stable isotope labeling avoids interference from endogenous metabolites, facilitating dynamic mass balance studies .
Experimental Design and Data Analysis
Q. How should researchers design experiments to assess the stability of this compound in long-term storage?
Conduct accelerated stability tests under varying temperatures (-20°C, 4°C, 25°C) and humidity conditions. Monitor degradation via LC-HRMS over 6–12 months, calculating degradation rates using Arrhenius equations. Include antioxidants (e.g., BHT) in storage buffers to mitigate oxidative breakdown .
Q. What statistical approaches are suitable for resolving contradictory data in this compound pharmacokinetic studies?
Use mixed-effects modeling to account for inter-individual variability in glucuronidation rates. Bootstrap resampling can identify outliers in sparse datasets, while sensitivity analysis evaluates the impact of assay variability on pharmacokinetic parameters (e.g., AUC, Cmax) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
